molecular formula C12H13BrO3 B177962 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone CAS No. 102293-80-1

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone

Cat. No.: B177962
CAS No.: 102293-80-1
M. Wt: 285.13 g/mol
InChI Key: SJYXUPGLQCUYJS-UHFFFAOYSA-N
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Description

“2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone” is a chemical compound with the CAS Number: 102293-80-1. It has a molecular weight of 285.14 . It is a solid substance stored at refrigerator temperatures .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 2,2-Dimethoxypropane and 2-BROMO-1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHAN-1-ONE .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C12H13BrO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5H,6-7H2,1-2H3 . The molecular formula is C12H13BrO3 .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 390.4±42.0 °C and a predicted density of 1.415±0.06 g/cm3 .

Scientific Research Applications

Enantioselective Synthesis

A study by Jiang et al. (2016) detailed a highly enantioselective synthesis strategy for (R)-salmeterol, starting from 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone. This method achieved the product with good purity, enantiomeric excess, and yield (Li-Jiao Jiang et al., 2016).

Synthesis of Bromo-Benzimidazole Derivatives

Abdel‐Aziz et al. (2011) synthesized various bromo-benzimidazole derivatives starting from a compound related to this compound. These compounds showed significant immunosuppressive and immunostimulatory effects, as well as cytotoxicity against certain carcinoma cells (H. Abdel‐Aziz et al., 2011).

Chemical Protective Group Applications

Li Hong-xia (2007) researched the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group. The study did not observe photolytic phenomena in different solvents (Li Hong-xia, 2007).

Thiazole Derivative Synthesis

Research by Bashandy et al. (2008) involved the preparation of 2-bromo-1-(3,4-dimethylphenyl)ethanone and its conversion to thiazole derivatives. These compounds were analyzed through various spectroscopic methods (M. S. Bashandy et al., 2008).

Anti-Inflammatory Activity

A study by Labanauskas et al. (2004) synthesized new triazole-thiol derivatives showing anti-inflammatory activity. These compounds were prepared using 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone, a related compound (L. Labanauskas et al., 2004).

DNA and RNA Binding Studies

A novel copper(II) compound was synthesized by Mandal et al. (2019), using a Schiff-base ligand related to this compound. This study explored the DNA and RNA binding aspects of the compound (N. Mandal et al., 2019).

Synthesis of α-Bromo Chalcone Derivatives

Research by Budak and Ceylan (2009) involved the synthesis of α-bromo chalcones containing a 2-thiene ring, starting from compounds related to this compound (Yakup Budak et al., 2009).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has the hazard statements H301, H311, H331, H341. The precautionary statements include P201, P202, P233, P261, P264, P270, P271, P280, P302, P304, P308, P310, P313, P330, P340, P352, P361, P403, P405 .

Properties

IUPAC Name

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYXUPGLQCUYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457039
Record name Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102293-80-1
Record name Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102293-80-1
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Synthesis routes and methods I

Procedure details

2-Methoxypropene (10 g) was added over 15 min to a stirred solution of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone (5 g) and toluene-4-sulphonic acid (0.5 g) in CH2Cl2 (100 ml) at 23°. The mixture was stirred for 3h, filtered through a wad of triethylamine-deactivated silica and evaporated to give an oil. Purification by [FCTS] (300 g) [E] afforded the title compound as an oil (4.8 g) with solidified on cooling. A small sample was crystallised from light petroleum (b.p. 60-80°) to give white crystals m.p. 47-48°.
Quantity
10 g
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5 g
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0.5 g
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100 mL
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[Compound]
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3h
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Synthesis routes and methods II

Procedure details

To the product of step (b) (23.4 g, 0.113 mol) in 600 mL of THF at −78° C. was added 135 mL of 1.0 M sodium hexamethyldisilazane in THF (Sigma-Aldrich). After 1 hour, trimethylsilyl chloride (15.8 mL, 0.124 mol) was added. After another 30 minutes, bromine (5.82 mL, 0.113 mol) was added. After 10 minutes, the reaction was quenched by diluting the reaction mixture with diethyl ether and pouring it onto 500 mL of 5% aqueous Na2SO3 premixed with 500 mL of 5% aqueous NaHCO3. The phases were separated and the organic phase was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound as an oil that solidified upon storage in the freezer.
Quantity
23.4 g
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135 mL
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600 mL
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15.8 mL
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5.82 mL
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Synthesis routes and methods III

Procedure details

2-Bromo-4'-hydroxy-3'-hydroxymethylacetophenone (17.7 g), p-toluenesulfonic acid monohydrate (124 mg) and acetone dimethyl acetal (256 ml) were dissolved in acetone (256 ml), and the solution was heated under reflux for 30 minutes. After cooling, a saturated aqueous sodium bicarbonate solution was added to the reaction mixture, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate, then the solvent was removed in vacuo. Purification of the residue by medium pressure liquid column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1) gave 2-bromo-1-(2,2-dimethylbenzo[1,2-d]-1,3-dioxan-6-yl)-1-ethanone (11.9 g) having a melting point of 52-54° C.
Quantity
17.7 g
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reactant
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124 mg
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256 mL
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256 mL
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Synthesis routes and methods IV

Procedure details

2-Methoxypropene (10 g) was added over 15 min to a stirred solution of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone (5 g) and toluene-4-sulphonic acid (0.5 g) in CH2Cl2 (100 ml) at 23°. The mixture was stirred for 3 h, filtered through a was of triethylamine-deactivated silica and evaporated to give an oil. Purification by [FCTS] (300 g) [E] afforded the title compound as an oil (4.8 g) which solidified on cooling. A small sample was crystallised from light petroleum (b.p. 60°-80°) to give white crystals m.p. 47°-48°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in pharmaceutical synthesis?

A1: this compound serves as a crucial starting material in the enantioselective synthesis of (R)-salmeterol []. This is significant because (R)-salmeterol is the enantiomerically pure form of salmeterol, a long-acting β2-adrenergic receptor agonist used in asthma treatment. By utilizing this compound in an enantioselective synthesis, researchers can achieve a high degree of purity and yield for the desired (R)-enantiomer []. This is essential for pharmaceutical applications where the purity and stereochemistry of drugs can significantly impact their efficacy and safety.

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